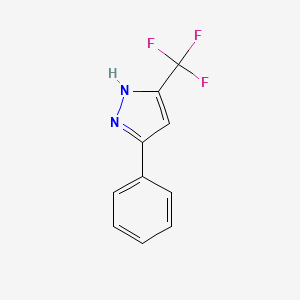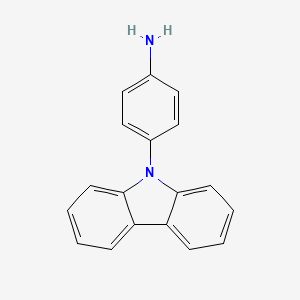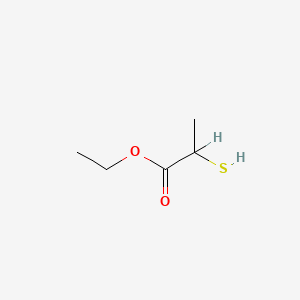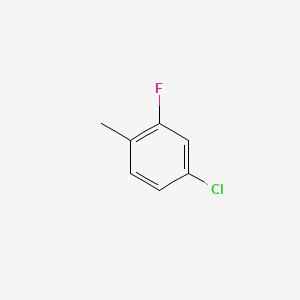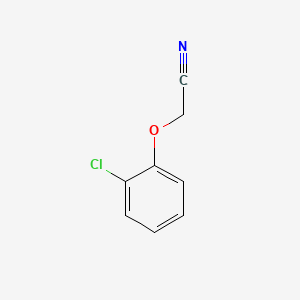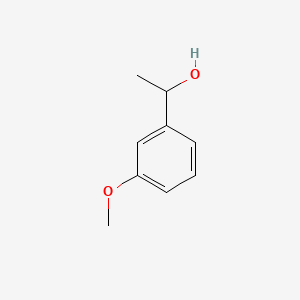
1-(3-Methoxyphenyl)ethanol
Overview
Description
1-(3-Methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12O2. It is a colorless to light yellow liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ethanol group (-CH2CH2OH) attached to the same ring. This structure imparts unique chemical properties to the compound, making it valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 3-methoxyacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-methoxyacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to 3-methoxyphenylethane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 3-Methoxybenzaldehyde.
Reduction: 3-Methoxyphenylethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The methoxy group and ethanol moiety contribute to its reactivity and ability to form hydrogen bonds. These interactions can influence the compound’s biological activity, such as its antimicrobial effects, by disrupting microbial cell membranes or interfering with metabolic pathways.
Comparison with Similar Compounds
3-Methoxyphenethyl alcohol: Similar structure but with an ethyl group instead of an ethanol group.
3-Methoxybenzyl alcohol: Lacks the ethanol group, having a benzyl group instead.
4-Methoxyphenethyl alcohol: Similar structure but with the methoxy group at the para position.
Uniqueness: 1-(3-Methoxyphenyl)ethanol is unique due to the specific positioning of the methoxy and ethanol groups on the benzene ring. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFBWAXNCEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025820 | |
| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23308-82-9 | |
| Record name | (±)-1-(3-Methoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23308-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023308829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23308-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQ14QXI2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-(3-Methoxyphenyl)ethanol in pharmaceutical synthesis?
A: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. One notable example is (S)-rivastigmine, a drug used to treat Alzheimer's disease. [] The (R)-enantiomer of this compound is a crucial precursor in the multi-step synthesis of this drug. []
Q2: Can microorganisms be used to produce enantiomerically pure this compound?
A: Yes, several studies have demonstrated the potential of using microorganisms for the enantioselective synthesis of this compound. For instance, researchers have explored the use of the yeast Debaryomyces hansenii P1 to reduce 3-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol with high enantiomeric excess (ee) and yield. [] Similarly, Lactobacillus paracasei BD87E6 was found to effectively catalyze the bioreduction of 3-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol with 99% ee. [] These findings highlight the potential of biocatalysis for producing enantiomerically pure this compound.
Q3: Can the substrate specificity of enzymes be modified to improve the production of (R)-1-(3-Methoxyphenyl)ethanol?
A: Yes, protein engineering techniques can be applied to modify enzyme characteristics and improve their suitability for specific biocatalytic reactions. For example, researchers successfully engineered the Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH) to enhance its activity towards sterically hindered substrates. [] By introducing triple point mutations, they created a variant, V115A/C295A/I86A, with improved catalytic efficiency for converting 3'-methoxyacetophenone to (R)-1-(3-methoxyphenyl)ethanol. [] This highlights the potential of enzyme engineering for optimizing the production of desired enantiomers.
Q4: Besides biocatalysis, are there other methods to synthesize enantiomerically pure this compound?
A: Yes, another approach involves deracemization. A study demonstrated a process utilizing Candida albicans and ketoreductases to convert a racemic mixture of 1-arylethanols, including this compound, to the (R)-enantiomer with high enantiomeric excess. [] This method offers an alternative route to obtain enantiomerically pure this compound.
Q5: Are there any existing patents related to the synthesis of this compound or its use in pharmaceutical synthesis?
A: Yes, a patent describes a method for preparing rivastigmine hydrogen tartrate, utilizing (S)-3-[1-(dimethylamino)ethyl]phenol and N-methyl-N-ethylformyl chloride as key intermediates. [] While not directly focused on this compound, the patent highlights its importance as a building block in the synthesis of pharmaceuticals like rivastigmine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
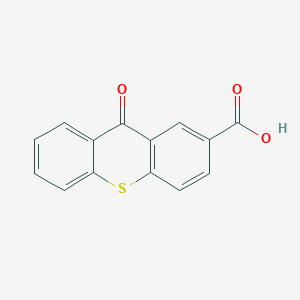
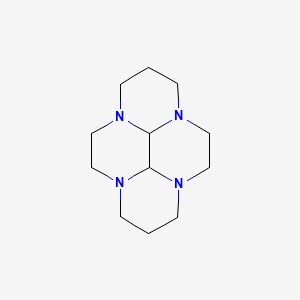
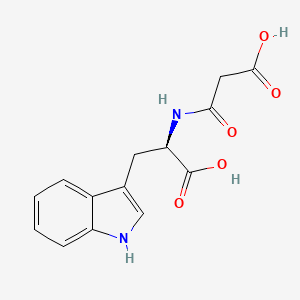
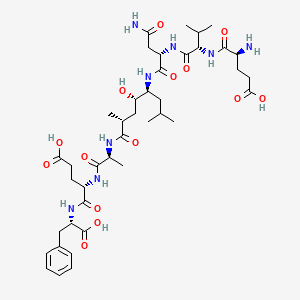
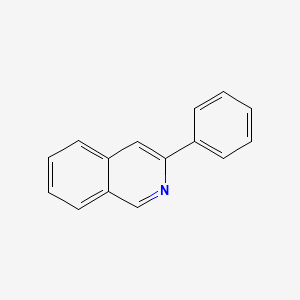
![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)
